ADEP7
Description
ADEP7 (Acyldepsipeptide 7) is a cyclic acyldepsipeptide compound that selectively activates the bacterial protease ClpP, a critical enzyme in protein homeostasis. Mechanistically, this compound binds to hydrophobic pockets between ClpP subunits, stabilizing an extended conformation that opens axial entry pores. This allows unstructured proteins to access ClpP’s proteolytic chamber, bypassing the regulatory control of ATP-dependent chaperones like ClpX . This compound enhances ClpP’s catalytic efficiency (kcat,app) without altering substrate affinity (KM,app), as demonstrated in kinetic studies using β-lactone substrates (e.g., D3 and U1) . Its ability to destabilize bacterial proteostasis makes it a promising candidate against drug-resistant pathogens like Staphylococcus aureus.
Properties
Molecular Formula |
C35H48N6O8 |
|---|---|
Molecular Weight |
680.8 |
IUPAC Name |
(E)-N-((S)-1-Oxo-3-phenyl-1-(((6S,9S,11aS,17S,20aS)-6,9,10-trimethyl-5,8,11,16,20-pentaoxohexadecahydro-1H,5H,16H-dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-17-yl)amino)propan-2-yl)hex-2-enamide |
InChI |
InChI=1S/C35H48N6O8/c1-5-6-8-17-29(42)37-25(20-24-13-9-7-10-14-24)31(44)38-26-21-49-35(48)28-16-12-19-41(28)32(45)22(2)36-30(43)23(3)39(4)34(47)27-15-11-18-40(27)33(26)46/h7-10,13-14,17,22-23,25-28H,5-6,11-12,15-16,18-21H2,1-4H3,(H,36,43)(H,37,42)(H,38,44)/b17-8+/t22-,23-,25-,26-,27-,28-/m0/s1 |
InChI Key |
DOYUNHASUZKGPZ-SGJSVLFISA-N |
SMILES |
CCC/C=C/C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H]2C(N3[C@](CCC3)([H])C(N(C)[C@@H](C)C(N[C@@H](C)C(N4[C@](CCC4)([H])C(OC2)=O)=O)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acyldepsipeptide 7; ADEP-7; ADEP 7; ADEP7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Conformational Control : this compound binding expands ClpP’s axial pore (SAXS Rg increase: ~1.7 Å), enabling substrate entry without chaperone mediation .
- Biphasic Activity : Substoichiometric this compound concentrations (3–4 molecules per ClpP14) inhibit peptidase activity, suggesting a regulatory role in ClpP assembly .
- Antibiotic Potential: this compound’s unique mechanism avoids cross-resistance with β-lactones, making it viable for multidrug-resistant infections .
Data Tables
Table 1: Thermal Stability of SaClpP Variants with this compound and ADEP4
| ClpP Variant | Condition | Tm (°C) | kcat,app (min⁻¹) |
|---|---|---|---|
| Wild-type | No ADEP | 46.4 ± 0.1 | 292 |
| Wild-type | +this compound | 46.3 ± 0.1 | 296 |
| Wild-type | +ADEP4 | 46.7 ± 0.1 | 305 |
| D172N Mutant | No ADEP | 44.7 ± 0.1 | 303 |
| D172N Mutant | +this compound | 45.6 ± 0.1 | 296 |
| D172N Mutant | +ADEP4 | 46.4 ± 0.1 | 300 |
Table 2: Hydrolysis Rates of β-Lactone Substrates
| Substrate | Condition | Half-life (hours) | Catalytic Efficiency (kcat/KM) |
|---|---|---|---|
| D3 | No this compound | 5.2 | 0.15 |
| D3 | +this compound | 1.5 | 0.52 |
| U1 | No this compound | >20 | <0.05 |
| U1 | +this compound | 2.38 | 0.41 |
Data from β-lactone hydrolysis assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
